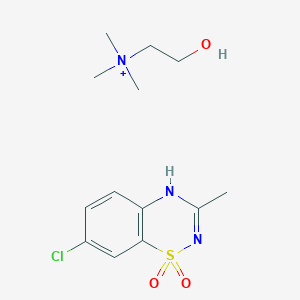

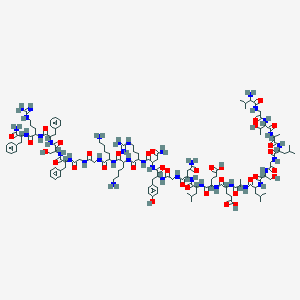

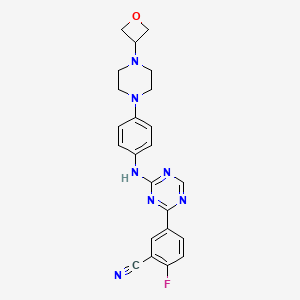

![molecular formula C28H46O2 B14790434 (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)

(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ergosterol is a white crystalline organic compound with the molecular formula C28H44O. It belongs to the steroid family and is found exclusively in fungi, such as Saccharomyces and other yeasts, as well as Claviceps purpurea, the cause of ergot . Ergosterol is chemically related to cholesterol and serves as a precursor to vitamin D2 (ergocalciferol) when exposed to ultraviolet light . This compound plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes, similar to the role of cholesterol in animal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergosterol can be synthesized through various methods, including plasma treatment and chromatographic strategies. One method involves plasma treatment, which produces plasma-treated ergosterol reactants such as ESP-1 and ESP-2. These reactants have applications in skin-lightening, wrinkle amelioration, and anti-obesity products . Another method involves an integrated chromatographic strategy combining medium-pressure normal-phase liquid chromatography and high-pressure reverse-phase liquid chromatography to extract and purify ergosterol from natural sources like Tulasnellaceae sp .

Industrial Production Methods: Industrial production of ergosterol often involves the fermentation of yeast or extraction from fungal mycelia. For example, Saccharomyces cerevisiae can be genetically engineered to enhance ergosterol production by modifying its biosynthetic pathway and expanding its storage pool . This method allows for large-scale production of ergosterol, which can then be converted into vitamin D2 or used in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to ergocalciferol (vitamin D2) upon exposure to ultraviolet light . This reaction involves the opening of the B-ring of the sterol structure.

Common Reagents and Conditions: Common reagents used in ergosterol reactions include oxidizing agents like ultraviolet light for the production of vitamin D2. Other reagents and conditions depend on the specific reaction being performed, such as the use of plasma treatment for producing specific ergosterol derivatives .

Major Products: The major product formed from the ultraviolet irradiation of ergosterol is ergocalciferol (vitamin D2), which has significant nutritional and pharmacological value .

Scientific Research Applications

Ergosterol has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, ergosterol is used as a precursor for synthesizing vitamin D2 and other steroid drugs. Its unique structure makes it a valuable compound for studying sterol biosynthesis and metabolism .

Biology: Ergosterol is an essential component of fungal cell membranes, making it a target for antifungal drugs. Researchers study ergosterol to understand fungal physiology and develop new antifungal treatments .

Medicine: Ergosterol has pharmacological properties, including antimicrobial, antioxidant, anticancer, antidiabetic, and anti-neurodegenerative activities . It is used in the development of nutraceuticals and pharmaceuticals for various therapeutic applications.

Industry: In the food industry, ergosterol is used to enhance the nutritional value of edible mushrooms by converting it to vitamin D2 through ultraviolet irradiation . It also has applications in cosmetics and skincare products due to its skin-lightening and wrinkle amelioration properties .

Mechanism of Action

Ergosterol exerts its effects by integrating into fungal cell membranes, where it regulates membrane fluidity, permeability, and the activity of membrane-bound proteins . The biosynthesis of ergosterol involves multiple enzymes, making it a target for antifungal agents like azoles, which inhibit key enzymes in the ergosterol biosynthetic pathway . In human nutrition, ergosterol is converted to vitamin D2 upon exposure to ultraviolet light, which then undergoes further metabolism to exert its hormonelike activity in controlling mineral metabolism .

Comparison with Similar Compounds

Ergosterol is structurally similar to other sterols, such as cholesterol in animals and phytosterols in plants. it is unique to fungi and protozoa . Similar compounds include:

Cholesterol: Found in animal cell membranes, cholesterol serves similar functions in maintaining membrane integrity and fluidity.

Phytosterols: Found in plants, phytosterols like stigmasterol, sitosterol, and campesterol have similar structural roles in plant cell membranes.

Ergosterol’s uniqueness lies in its presence in fungi and its role as a target for antifungal drugs, making it a valuable compound for both scientific research and industrial applications .

Properties

Molecular Formula |

C28H46O2 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate |

InChI |

InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/t19?,20?,22?,24?,25?,26?,27-,28+;/m0./s1 |

InChI Key |

VXBJPWSNXFEUGJ-SKVADZKRSA-N |

Isomeric SMILES |

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)O)C)C.O |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

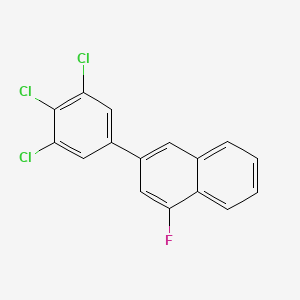

![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)

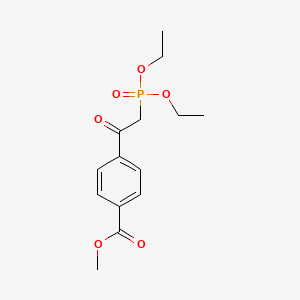

![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)

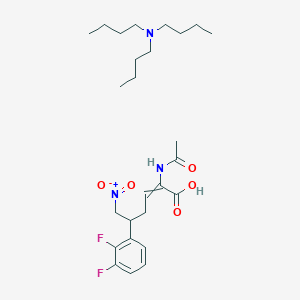

![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)

![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)

![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)